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Compound of Interest

Compound Name: 2-Fluorophenyl cyclopentyl ketone

Cat. No.: B049525

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenyl cyclopentyl ketone is a chemical intermediate of interest in synthetic and
medicinal chemistry, notably as a precursor in the synthesis of certain psychoactive
compounds. A thorough understanding of its spectroscopic characteristics is essential for its
identification, purity assessment, and quality control in research and drug development
settings. This technical guide provides a detailed overview of the predicted and expected
spectroscopic data for 2-Fluorophenyl cyclopentyl ketone, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is
presented to facilitate easy interpretation and application in a laboratory setting.

Chemical Structure and Properties

Property Value

Chemical Name (2-Fluorophenyl)(cyclopentyl)methanone
CAS Number 111982-45-7

Molecular Formula C12H13FO

Molecular Weight 192.23 g/mol
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Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic

information is based on established prediction models and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted *H and 3C NMR data for 2-Fluorophenyl cyclopentyl ketone are summarized

below.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
7.85-7.75 m 1H Ar-H
7.55-7.45 m 1H Ar-H
7.20-7.10 m 2H Ar-H
3.70 - 3.60 p 1H CH (methine)
2.00-1.60 m 8H CHz (cyclopentyl)

Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm)

Assignment

202.0 C=0 (ketone)
161.0 (d, 1JCF = 250 Hz) C-F

133.0 (d, 3JCF = 8 Hz) Ar-CH

130.5 (d, 9JCF = 2 Hz) Ar-C

129.0 (d, 3JCF =4 Hz) Ar-CH

124.5 (d, 2JCF = 15 Hz) Ar-CH

116.0 (d, 2JCF = 22 Hz) Ar-CH

46.0 CH (methine)
30.0 CHz (cyclopentyl)
26.0 CHz (cyclopentyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

predicted IR absorption bands for 2-Fluorophenyl cyclopentyl ketone are listed below.

Table 3: Predicted FT-IR Data

Wavenumber (cm~?) Intensity Assignment

3080 - 3020 Medium C-H stretch (aromatic)

2960 - 2870 Strong C-H stretch (aliphatic)

1685 Strong C=0 stretch (aryl ketone)
1600, 1480 Medium-Strong C=C stretch (aromatic)

1220 Strong C-F stretch

260 Strong C-H bend (ortho-disubstituted

aromatic)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Fluorophenyl cyclopentyl ketone, electrospray ionization (ESI) is
expected to show a prominent protonated molecular ion.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z Interpretation
193.1 [M+H]*
192.1 M]*

Expected Fragmentation Pattern (Electron lonization - El):

Under electron ionization, the molecule is expected to fragment via characteristic pathways for
aryl ketones. Key expected fragments include:

o-cleavage: Loss of the cyclopentyl radical to form the 2-fluorobenzoyl cation (m/z 123).

Loss of CO: Subsequent loss of carbon monoxide from the 2-fluorobenzoyl cation to form the
2-fluorophenyl cation (m/z 95).

Cleavage of the aromatic ring: Fragmentation of the fluorophenyl ring.

Cyclopentyl fragment: A peak corresponding to the cyclopentyl cation (m/z 69).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluorophenyl cyclopentyl
ketone in 0.6-0.7 mL of deuterated chloroform (CDCIs).

e Instrument: A500 MHz NMR spectrometer.
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e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak (CDCls:  7.26 ppm for H, &
77.16 ppm for 13C).

FT-IR Spectroscopy

o Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium
bromide (KBr) or sodium chloride (NaCl) plates.

e Instrument: A Fourier-transform infrared spectrometer.

e Acquisition:

o

Record a background spectrum of the clean KBr/NaCl plates.

[¢]

Record the sample spectrum.

o

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o

Typical range: 4000-400 cm~1.

Mass Spectrometry (ESI)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.
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¢ Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
e Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode.

o Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-

Fluorophenyl cyclopentyl ketone.
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Caption: Workflow for the spectroscopic analysis of 2-Fluorophenyl cyclopentyl ketone.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluorophenyl Cyclopentyl
Ketone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049525#spectroscopic-data-nmr-ir-ms-of-2-
fluorophenyl-cyclopentyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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